(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone
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Overview
Description
®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone is a complex organic compound that features a multi-ring structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone typically involves multiple steps, including:
Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of halogen atoms: Bromination and chlorination reactions are carried out using reagents like bromine and chlorine gas or their derivatives.
Attachment of piperidine rings: This can be achieved through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine rings.
Reduction: Reduction reactions could be used to modify the halogenated aromatic rings.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potential biological activity.
Biology
Biological assays: It can be used in assays to study its interaction with biological targets.
Medicine
Drug development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Mechanism of Action
The mechanism of action of ®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone analogs: Compounds with similar structures but different substituents.
Other halogenated benzo[5,6]cyclohepta[1,2-b]pyridines: Compounds with similar core structures but different halogenation patterns.
Uniqueness
The uniqueness of ®-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C26H30Br2ClN3O |
---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
1-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone |
InChI |
InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m1/s1 |
InChI Key |
FVZHXOFDPYQOAY-RUZDIDTESA-N |
Isomeric SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl |
Origin of Product |
United States |
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